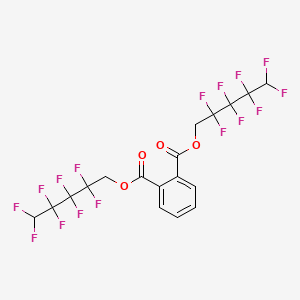
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is a complex organic compound characterized by its unique structure, which includes a hexathiocane ring with a thione group and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methylamine derivative with a phenyl-substituted thiocarbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Methylamino)-2-oxo-1,2-dihydroquinoline: Known for its DNA gyrase inhibitory activity.
Methylamino- and dimethylaminoquinolines: Studied for their antimalarial properties.
Uniqueness
8-(Methylamino)-8-phenyl-1,2,3,4,5,6-hexathiocane-7-thione is unique due to its hexathiocane ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1083-85-8 |
|---|---|
Molekularformel |
C9H9NS7 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
8-(methylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C9H9NS7/c1-10-9(7-5-3-2-4-6-7)8(11)12-14-16-17-15-13-9/h2-6,10H,1H3 |
InChI-Schlüssel |
VCNMIYCVWSRLNL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
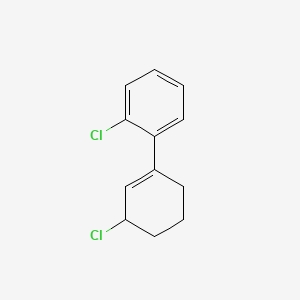
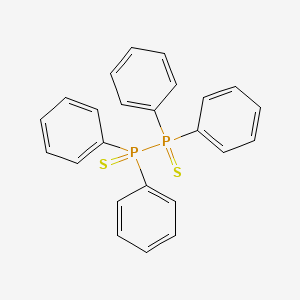
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
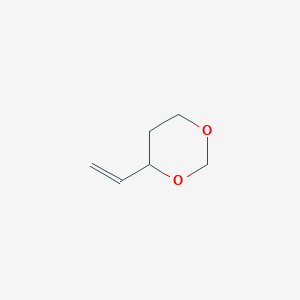
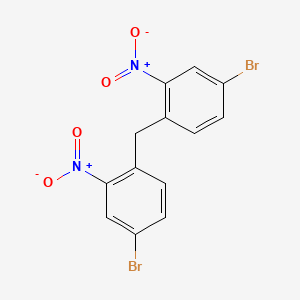
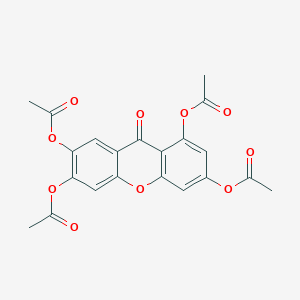
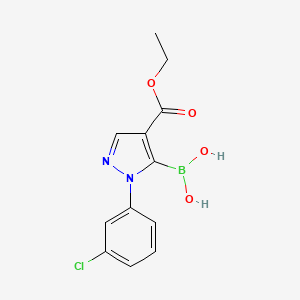
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

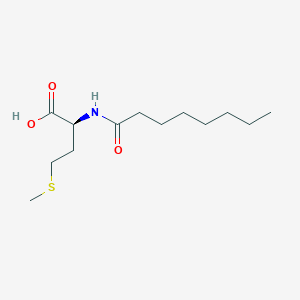
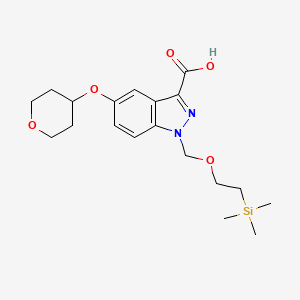
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
